Zonisamide-N-(6-hexanoic Acid)
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Overview
Description
Zonisamide-N-(6-hexanoic Acid) is a derivative of Zonisamide, a sulfonamide anticonvulsant. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use . It has a molecular formula of C14H18N2O5S and a molecular weight of 326.37 .
Preparation Methods
The synthesis of Zonisamide-N-(6-hexanoic Acid) involves the reaction of Zonisamide with 6-hexanoic acid under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Zonisamide-N-(6-hexanoic Acid) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Zonisamide-N-(6-hexanoic Acid) has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for method development and validation.
Biology: Researchers use it to study the biological activity of sulfonamide derivatives.
Medicine: It serves as a model compound for developing new anticonvulsant drugs.
Industry: It is utilized in the synthesis of other complex molecules for pharmaceutical applications.
Mechanism of Action
The mechanism of action of Zonisamide-N-(6-hexanoic Acid) is similar to that of Zonisamide. It blocks repetitive firing of voltage-gated sodium channels and reduces T-type calcium channel currents. This dual mechanism helps in controlling seizures and other neurological conditions. The compound also interacts with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA .
Comparison with Similar Compounds
Zonisamide-N-(6-hexanoic Acid) is unique due to its specific structural modification. Similar compounds include:
Zonisamide: The parent compound, used as an anticonvulsant.
Topiramate: Another anticonvulsant with a different mechanism of action.
Levetiracetam: A newer anticonvulsant with fewer side effects.
Compared to these compounds, Zonisamide-N-(6-hexanoic Acid) offers unique properties that make it valuable for specific research applications .
Properties
IUPAC Name |
6-(1,2-benzoxazol-3-ylmethylsulfonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c17-14(18)8-2-1-5-9-15-22(19,20)10-12-11-6-3-4-7-13(11)21-16-12/h3-4,6-7,15H,1-2,5,8-10H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHIYPDMMAHZJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652693 |
Source
|
Record name | 6-{[(1,2-Benzoxazol-3-yl)methanesulfonyl]amino}hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-51-3 |
Source
|
Record name | 6-[[(1,2-Benzisoxazol-3-ylmethyl)sulfonyl]amino]hexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-{[(1,2-Benzoxazol-3-yl)methanesulfonyl]amino}hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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